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molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No. B1296418
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964971B2

Procedure details

A solution of sodium nitrite (2.73 g, 39.6 mmol) in water (15 mL) was added slowly to a solution of commercially available (Maybridge) 2,6-dichloro-4-methyl-nicotinamide (4.5 g, 22 mmol) in concentrated sulfuric acid resulting in evolution of heat and brown gas. The mixture was stirred at room temperature for 15 min, and then heated to 60° C. for 7 h. The solution was cooled to 0° C. and then water (15 mL) was added. The resulting white precipitate was collected by filtration and washed with hexane. The aqueous filtrate was extracted with EtOAc (3×) and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was combined with the white precipitate to afford 2,6-dichloro-4-methyl-nicotinic acid (4.39 g, 97%) as a white solid: LCMS RT: 1.20 min, MH+: 206.3.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[Cl:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[C:11]([CH3:16])[C:7]=1[C:8](N)=[O:9]>O.S(=O)(=O)(O)O>[Cl:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[C:11]([CH3:16])[C:7]=1[C:8]([OH:2])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC(=N1)Cl)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with hexane
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC(=N1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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